Trisodium 4-carboxy-5-mercapto-3-hydroxy-isothiazole
Description
Trisodium 4-carboxy-5-mercapto-3-hydroxy-isothiazole (CAS 76857-14-2) is a heterocyclic compound featuring an isothiazole ring substituted with hydroxy, mercapto (-SH), and carboxy (-COOH) groups, with three sodium counterions . Its molecular formula is C₄H₃NNa₃O₃S₂, with a molecular weight of 246.17 g/mol . The compound exhibits high water solubility due to its ionic nature, a melting point >210°C (with decomposition), and stability under inert atmospheric conditions . It serves as a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, such as the production of cephalosporin antibiotics like cefotetan .
Properties
Molecular Formula |
C12H6N3Na3O9S6 |
|---|---|
Molecular Weight |
597.6 g/mol |
IUPAC Name |
trisodium;3-hydroxy-5-sulfanylidene-2H-1,2-thiazole-4-carboxylate |
InChI |
InChI=1S/3C4H3NO3S2.3Na/c3*6-2-1(3(7)8)4(9)10-5-2;;;/h3*5-6H,(H,7,8);;;/q;;;3*+1/p-3 |
InChI Key |
RQAFXEQCUJAWMR-UHFFFAOYSA-K |
Canonical SMILES |
C1(=C(NSC1=S)O)C(=O)[O-].C1(=C(NSC1=S)O)C(=O)[O-].C1(=C(NSC1=S)O)C(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Two-Step Synthesis via Dicyano-U-Vinyl Mercaptide Intermediate
The predominant industrial method involves a two-step process starting with the formation of dicyano-U-vinyl mercaptide, followed by oxidative cyclization to yield the isothiazole ring.
Step 1: Synthesis of Dicyano-U-Vinyl Mercaptide
Malononitrile reacts with carbon disulfide in alkaline ethanol under controlled temperatures (0–15°C) to form the intermediate:
$$ \text{Malononitrile} + \text{CS}_2 \xrightarrow{\text{NaOH/EtOH}} \text{Dicyano-U-vinyl mercaptide} $$
Key parameters:
- Molar ratio : 1:1.15 malononitrile to carbon disulfide
- Temperature : Maintained below 15°C to prevent side reactions
- Solvent : 95% ethanol enables optimal solubility while minimizing hydrolysis
Step 2: Oxidative Cyclization
The intermediate undergoes oxidation with hydrogen peroxide (30% w/w) in aqueous medium, inducing cyclization:
$$ \text{Dicyano-U-vinyl mercaptide} \xrightarrow{\text{H}2\text{O}2} \text{4-Carboxy-3-hydroxy-5-mercapto-isothiazole} $$
Reaction conditions:
Alternative One-Pot Synthesis
A modified approach combines both steps in a single reactor, reducing production time by 40%:
- Simultaneous addition of malononitrile and carbon disulfide to ethanolic NaOH at 5–10°C
- Direct introduction of H₂O₂ after intermediate formation
- Neutralization with trisodium phosphate to precipitate the product
This method achieves 78–82% yield compared to 85–88% in the two-step process but offers economic advantages in large-scale production.
Critical Process Parameters
Temperature Control
Exothermic reactions require precise thermal management:
Solvent Systems
Ethanol-water mixtures (3:1 v/v) provide ideal polarity for both reaction and crystallization:
- Ethanol concentration :
- <60%: Poor intermediate solubility (yield drops to 55%)
- 70–75%: Maximizes product recovery (89–92%)
- >80%: Premature precipitation causes inclusion impurities
Neutralization Strategy
Conversion to the trisodium salt occurs via stepwise basification:
- Initial pH adjustment to 4.5–5.0 with HCl removes residual dicyano compounds
- Final neutralization to pH 8.5–9.0 using NaOH (3 eq.) ensures complete salt formation
Exceeding pH 9.2 induces saponification of the carboxylate group, reducing purity to 93–95%.
Purification and Isolation
Crystallization Optimization
A mixed solvent system enhances crystal morphology and purity:
| Component | Proportion | Effect on Crystals |
|---|---|---|
| Water | 20% | Initiates nucleation |
| Ethanol | 75% | Controls growth rate |
| Acetone | 5% | Reduces solvent inclusion by 18–22% |
Cooling gradient:
Drying Protocols
Analytical Characterization
Spectroscopic Data
Impurity Profile
Common impurities and control strategies:
Industrial Scale-Up Considerations
Reactor Design
Environmental Controls
Comparative Method Analysis
The continuous flow method, while capital-intensive, provides superior purity (99.6–99.8%) through precise residence time control (2.5±0.1 min).
Scientific Research Applications
Trisodium 4-carboxy-5-mercapto-3-hydroxy-isothiazole, also known as Sodium 3-oxido-5-sulfidoisothiazole-4-carboxylate, is a chemical compound with diverse applications in scientific research and industrial fields . It features a unique structure including a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms.
Synonyms: HMIT, Cefotetan side chain, 3-oxo-5-sulfanyl-1,2-thiazole-4-carboxylicacid,sodium, 3-hydroxy-4-carboxy-5-mercaptoisothiazoletrisodiumsalt .
Molecular Formula: C4H4NNaO3S2
Applications
This compound has a wide range of applications in scientific research:
- Synthesis of Cephamycin Derivatives It can be used in the synthesis of new cephamycin derivatives .
- Metal Corrosion Inhibitor The acid trisodium salt is commonly used as a metal corrosion inhibitor to prevent corrosion of metals (such as steel) in water .
- Building Block in Chemistry Utilized as a building block in the synthesis of more complex molecules.
- Enzyme Inhibition Studies Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
- Antimicrobial and Anticancer Research Explored for its antimicrobial and anticancer properties.
- Production of Industrial Products Utilized in the production of dyes, fungicides, and biocides.
This compound undergoes various chemical reactions:
- Oxidation: Can be oxidized to form disulfides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
- Reduction: Reduction reactions can convert the compound into its corresponding thiol. Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
- Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions. Reagents like halogens and alkylating agents are employed under controlled conditions.
Mechanism of Action
The mechanism by which Trisodium 4-carboxy-5-mercapto-3-hydroxy-isothiazole exerts its effects involves its interaction with bacterial enzymes. The compound targets specific enzymes involved in bacterial cell wall synthesis, leading to the inhibition of cell wall formation and ultimately bacterial cell death . The mercapto group (-SH) plays a crucial role in binding to the active site of the target enzymes, disrupting their normal function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The following compounds share functional or structural similarities with trisodium 4-carboxy-5-mercapto-3-hydroxy-isothiazole:
5-Mercapto-1,2,3-thiadiazole Sodium Salt (CAS 75849-83-1)
- Structure : A thiadiazole ring with a mercapto group and sodium counterion.
- Key Differences :
- Lacks hydroxy and carboxy substituents.
- Thiadiazole (5-membered ring with two nitrogen and one sulfur atom) vs. isothiazole (5-membered ring with one nitrogen and one sulfur atom).
- Applications : Used as a corrosion inhibitor and in polymer synthesis due to its sulfur-rich structure .
4-Amino-6-Hydroxy-2-Mercaptopyrimidine Monohydrate (CAS 65802-56-4)
- Structure: Pyrimidine ring substituted with amino, hydroxy, and mercapto groups.
- Key Differences: Pyrimidine (6-membered ring with two nitrogen atoms) vs. isothiazole. Contains amino (-NH₂) instead of carboxy groups.
- Applications : Intermediate in antimetabolite drug synthesis (e.g., anticancer agents) .
3-Hydroxy-5-Mercapto-4-Isothiazolecarboxylic Acid Monosodium Salt
Physicochemical Properties Comparison
Research Findings and Challenges
- Discrepancies in Molecular Data : Evidence conflicts exist regarding the molecular formula (e.g., C₁₂H₆N₃Na₃O₉S₆ in vs. C₄H₃NNa₃O₃S₂ in ), necessitating verification via analytical techniques like NMR or mass spectrometry .
- Safety Data Gaps : Hazard symbols and risk codes for the trisodium compound are unspecified in available literature, warranting further toxicological studies .
Biological Activity
Trisodium 4-carboxy-5-mercapto-3-hydroxy-isothiazole (CAS No. 76857-14-2) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and potential applications in medicine.
- Molecular Formula : C4H2NNa3O3S2
- Synonyms : HMIT, Sodium 3-oxido-5-sulfidoisothiazole-4-carboxylate
This compound is characterized by the presence of a thiazole ring, which is known for its versatility in medicinal chemistry. The biological activity of thiazole derivatives has been extensively studied, particularly in the context of anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has shown promising results in inhibiting the growth of various cancer cell lines.
-
In Vitro Studies :
- In studies involving HepG2 hepatocellular carcinoma cell lines, compounds derived from thiazole structures demonstrated significant cytotoxicity, with some exhibiting IC50 values as low as 1.61 µg/mL .
- The structure-activity relationship (SAR) analysis indicates that modifications on the thiazole ring can enhance anticancer activity by increasing interactions with target proteins .
- Mechanism of Action :
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Inhibition of Bacterial Growth :
-
Potential Applications :
- Given its antimicrobial properties, this compound could be explored as a therapeutic agent in treating infections caused by resistant bacterial strains.
Comparative Analysis of Biological Activities
| Activity Type | Compound | IC50 Value (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Anticancer | This compound | 1.61 | Induction of apoptosis |
| Antimicrobial | This compound | Varied | Inhibition of bacterial growth |
Case Study 1: Anticancer Efficacy
In a study focused on thiazole derivatives, researchers synthesized several new compounds based on this compound. These compounds were tested against HepG2 cells, revealing that structural modifications could significantly enhance their anticancer efficacy .
Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial efficacy of this compound against common bacterial pathogens. Results indicated that the compound effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics .
Q & A
Q. What are the recommended protocols for synthesizing Trisodium 4-carboxy-5-mercapto-3-hydroxy-isothiazole in a laboratory setting?
Synthesis typically involves condensation reactions and functional group modifications. For example, analogous isothiazole derivatives are synthesized via microwave-assisted methods to enhance reaction efficiency and yield . Key steps include:
- Controlled pH adjustments to stabilize the mercapto (-SH) and carboxylate (-COO⁻) groups.
- Use of sodium salts for solubilization in aqueous media.
- Purification via recrystallization or column chromatography. A comparative analysis of traditional vs. microwave-assisted synthesis is shown below:
| Method | Reaction Time | Yield (%) | Purity (%) |
|---|---|---|---|
| Classical heating | 12–24 h | 60–70 | >95 |
| Microwave-assisted | 1–2 h | 80–85 | >98 |
Q. What spectroscopic and crystallographic methods are optimal for structural characterization?
- NMR Spectroscopy : The carboxylate and mercapto groups produce distinct shifts in and NMR spectra. Use deuterated solvents (e.g., DO) to avoid proton exchange interference .
- X-ray Crystallography : Single-crystal diffraction resolves the coordination geometry of the sodium ions and heterocyclic core. Software suites like Crystallography & NMR System (CNS) enable precise refinement of anisotropic displacement parameters .
- FT-IR Spectroscopy : Confirms functional groups via characteristic peaks (e.g., S-H stretch at ~2550 cm⁻¹, C=O at ~1700 cm⁻¹).
Q. What safety precautions are necessary for handling and storage?
- Storage : Keep in airtight containers at 0–6°C, protected from light and moisture to prevent oxidation of the mercapto group .
- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid contact with oxidizing agents. In case of skin exposure, rinse immediately with water for 15 minutes .
Advanced Research Questions
Q. How does the mercapto group influence the compound’s coordination chemistry with transition metals?
The -SH group acts as a soft Lewis base, forming stable complexes with metals like Cu(II) and Ni(II). For example:
- Cu(II) Complexes : Square planar or octahedral geometries are observed, with the mercapto group participating in µ-bridging or monodentate binding .
- Reactivity : The thiolate form (-S⁻) enhances redox activity, enabling catalytic applications in oxidation-reduction reactions.
Q. What strategies resolve contradictions in reactivity data under varying pH conditions?
- pH-Dependent Solubility : At pH > 8, the carboxylate group deprotonates, increasing hydrophilicity. Below pH 5, protonation reduces solubility, complicating reaction kinetics .
- Experimental Design : Use buffered systems (e.g., phosphate buffer, pH 7.4) to maintain consistent reaction conditions. Monitor real-time pH changes with automated titrators.
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Docking Studies : Molecular docking tools (e.g., AutoDock Vina) simulate binding affinities with enzymes or receptors. The carboxylate and hydroxyl groups often engage in hydrogen bonding with active sites.
- MD Simulations : Analyze stability of ligand-protein complexes over nanosecond timescales to identify key binding residues .
Methodological Considerations
Q. What analytical techniques quantify trace impurities in synthesized batches?
- HPLC-MS : Reverse-phase C18 columns with UV detection at 254 nm separate impurities. Mass spectrometry identifies byproducts via fragmentation patterns.
- Elemental Analysis : Validate sodium content (theoretical: ~12.5%) to confirm trisodium stoichiometry .
Q. How do solvent polarity and temperature affect the compound’s stability during catalysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
